Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate
Description
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate is a pyrimidine derivative featuring a substituted aromatic ring system. Its core structure includes a pyrimidine ring substituted at position 2 with a phenyl group, position 4 with an ethoxyacetate group, and position 6 with a methyl group. Its ester functionality enhances solubility in organic solvents, while the phenyl and methyl groups contribute to steric and electronic modulation.
Properties
IUPAC Name |
ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14(18)10-20-13-9-11(2)16-15(17-13)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSRUWLIIHFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-phenyl-4-pyrimidinol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate with structurally related pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and reported applications.
Structural Analogues and Substituent Effects
Physicochemical and Functional Comparisons
- Lipophilicity : The target compound’s logP is estimated to be ~2.5, lower than sulfur-containing analogues (e.g., , logP ~3.8) due to reduced hydrophobic sulfur atoms. Chlorinated derivatives (e.g., ) exhibit higher logP (~3.2) .
- Reactivity : The ethoxyacetate group in the target compound offers ester-based hydrolysis susceptibility, whereas thioether analogues (e.g., ) show greater metabolic stability .
- Bioactivity : The methyl and phenyl groups in the target compound may favor π-π stacking interactions in enzyme binding, while halogenated variants (e.g., ) demonstrate enhanced electrophilic properties for covalent inhibition .
Biological Activity
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate is a compound of growing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological properties, synthesis, and structure-activity relationships (SAR) based on diverse scientific literature.
- Chemical Name : this compound
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.299 g/mol
- CAS Number : [Not provided in the search results]
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with ethyl chloroacetate under basic conditions. The reaction is generally carried out in an organic solvent such as ethanol, followed by purification through recrystallization.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.
In vitro assays have demonstrated that compounds similar to this compound can achieve IC50 values comparable to established anti-inflammatory agents like celecoxib. For instance, related pyrimidine derivatives showed IC50 values around , indicating strong inhibitory effects on COX activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds containing the pyrimidine ring have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast and liver cancer cells. In particular, studies indicate that similar compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics:
- Pyrimidine Ring : Essential for interaction with biological targets.
- Ester Functionality : Influences solubility and permeability.
- Phenyl Substituent : Enhances binding affinity to target proteins.
Research indicates that modifications to these structural components can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of pyrimidine derivatives similar to this compound. Results from carrageenan-induced paw edema models showed significant reductions in inflammation compared to controls.
- Cell Line Studies : In vitro evaluations using human cancer cell lines demonstrated that these compounds can effectively inhibit cell proliferation and induce apoptosis through various signaling pathways.
Q & A
Advanced Research Question
- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., pyrimidinyl N vs. acetate O) .
- Molecular docking : AutoDock Vina to simulate binding with biological targets (e.g., kinase enzymes), prioritizing residues with H-bonding (e.g., pyrimidine O with Arg/Lys) .
- MD simulations : GROMACS for stability assessment under physiological conditions (e.g., RMSD < 2.0 Å over 100 ns) .
How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Advanced Research Question
- Variable substituents : Synthesize analogs with halogens (F, Cl) at pyrimidine C6 or aryl groups (e.g., 4-fluorophenyl vs. 2-naphthyl) .
- Assays : Test against enzyme targets (e.g., COX-2 inhibition) using fluorescence polarization or SPR.
- Data correlation : Use multivariate regression to link logP values (lipophilicity) with IC₅₀. For example, trifluoromethyl groups enhance activity by 3–5× via hydrophobic interactions .
What methodologies are recommended for resolving contradictions in experimental data, such as inconsistent bioassay results across studies?
Advanced Research Question
- Standardization : Use reference compounds (e.g., aspirin for COX assays) to calibrate assays .
- Meta-analysis : Apply Fisher’s combined probability test to aggregate p-values from independent studies.
- Error sources : Check for solvent effects (DMSO >1% can denature proteins) or batch-to-batch purity variations (HPLC >98% required) .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Basic Research Question
- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 37°C for 24–72 hours. Monitor via HPLC:
- Acidic conditions: Ester hydrolysis to carboxylic acid (retention time shift from 8.2→6.5 min) .
- Thermal stability: TGA/DSC to identify decomposition onset (>150°C typical) .
What are the best practices for synthesizing isotopically labeled analogs (e.g., 13^{13}13C, 2^{2}2H) for metabolic tracing studies?
Advanced Research Question
- Isotope incorporation : Use C-labeled ethyl bromoacetate in the coupling step (90% enrichment, confirmed via LC-MS) .
- Deuterated solvents : Conduct reactions in DMSO-d₆ to avoid proton exchange artifacts in NMR .
- Purification : Avoid reverse-phase columns with H₂O; use Sephadex LH-20 to retain isotopic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
